molecular formula C18H16N4O4S B11110438 N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide

N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B11110438
M. Wt: 384.4 g/mol
InChI Key: VHDJPNZIUIWILN-UHFFFAOYSA-N
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Description

N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxypyrazinyl group, a sulfonyl group, and a benzamide moiety. Its molecular formula is C19H17N5O4S, and it has a molecular weight of 411.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxypyrazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the nitro group can produce aminobenzamide .

Scientific Research Applications

N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE is unique due to its combination of methoxypyrazinyl, sulfonyl, and benzamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C18H16N4O4S/c1-26-18-16(19-11-12-20-18)22-27(24,25)15-9-7-14(8-10-15)21-17(23)13-5-3-2-4-6-13/h2-12H,1H3,(H,19,22)(H,21,23)

InChI Key

VHDJPNZIUIWILN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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